![molecular formula C15H15N5O B5483650 2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B5483650.png)
2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide
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Description
The compound “2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . It is a part of a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. A study has reported a stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions . Another study has reported the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, a study has reported the regio-controlled Sonogashira-type coupling of a compound with a wide range of terminal alkynes . Another study has reported the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide” include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and a pKa of 14.33±0.10 (Predicted) .Mechanism of Action
While the specific mechanism of action for “2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide” is not available, pyrazolo[1,5-a]pyrimidines have been studied for their inhibitory activity against certain enzymes. For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of new synthesis processes and the exploration of their potential therapeutic utility. For instance, a study has introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . Another study has reported the discovery of a novel series of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A inhibitors .
properties
IUPAC Name |
2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-2-14-16-8-12(9-17-14)15(21)18-7-11-10-19-20-6-4-3-5-13(11)20/h3-6,8-10H,2,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPYUYCWCFDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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